molecular formula C23H23NO6 B11150934 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11150934
M. Wt: 409.4 g/mol
InChI Key: DABZUDVNSKPSDQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, binding to specific receptors, and influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromen-2-one core with a benzyloxycarbonylamino butanoate side chain makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H23NO6/c1-15-16(2)22(26)30-20-13-18(10-11-19(15)20)29-21(25)9-6-12-24-23(27)28-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,24,27)

InChI Key

DABZUDVNSKPSDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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